![molecular formula C20H23N3O4 B2847186 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate CAS No. 2361800-62-4](/img/structure/B2847186.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CCPB is a type of benzamide derivative that has been synthesized using a unique method that involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 1-cyanocyclohexylamine and 2-oxopropyl isocyanate.
Mécanisme D'action
The mechanism of action of CCPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. CCPB has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. CCPB also inhibits the STAT3 signaling pathway, which is involved in cancer cell growth and survival. Additionally, CCPB has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects
CCPB has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the enhancement of the immune response. CCPB has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CCPB also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPB is its potential as a therapeutic agent in various research fields. CCPB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another advantage of CCPB is its ease of synthesis, which allows for large-scale production of the compound. However, there are also limitations to using CCPB in lab experiments. One limitation is the lack of knowledge about its long-term effects and potential toxicity. Another limitation is the need for further research to determine the optimal dosage and administration of CCPB in various research fields.
Orientations Futures
There are several future directions for research on CCPB. One direction is to determine its efficacy and safety in human trials for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to investigate the potential of CCPB as a drug delivery system for targeted therapy. Additionally, further research is needed to elucidate the mechanism of action of CCPB and to identify potential drug targets for future therapeutic development.
Méthodes De Synthèse
The synthesis of CCPB involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 1-cyanocyclohexylamine and 2-oxopropyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. The yield of CCPB is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
CCPB has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, CCPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CCPB has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In immunology, CCPB has been found to enhance the immune response by activating T cells and promoting cytokine production.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-17(24)22-16-9-7-15(8-10-16)19(26)27-14(2)18(25)23-20(13-21)11-5-4-6-12-20/h3,7-10,14H,1,4-6,11-12H2,2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQERCHHQERBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)

![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
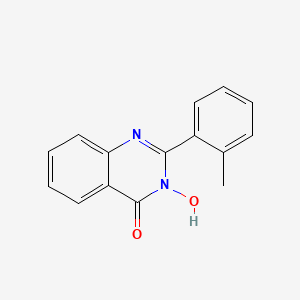
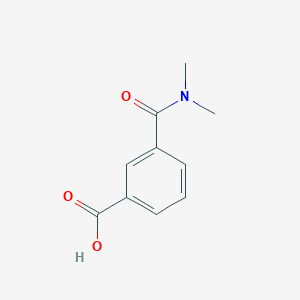
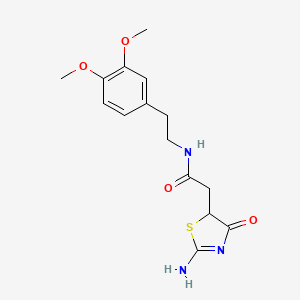

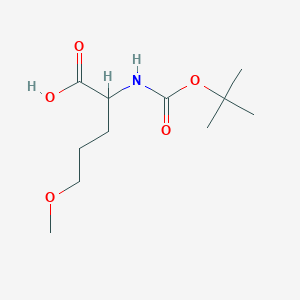
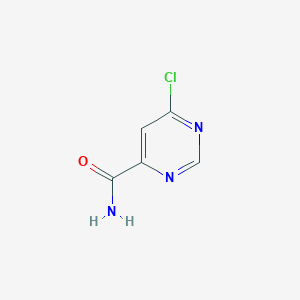
![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)